Cis Amide Bond Stabilization: (2S,4S)- vs (2S,4R)-4-Fluoroproline Diastereomer Effect on Prolyl Amide Conformation
Direct comparison of (2S,4S)-4-fluoroproline (flp) and (2S,4R)-4-fluoroproline (Flp) in β2-microglobulin demonstrates that substitution of Pro32 with (2S,4S)-fluoroproline stabilizes the native cis amide bond, while the (2S,4R)-stereoisomer disfavors this conformation and destabilizes the protein monomer [1]. The differential effect on protein stability was quantified by thermal unfolding and aggregation assays: the (2S,4S)-substituted protein retained native stability comparable to wild-type, whereas the (2S,4R)-substituted protein showed marked destabilization and accelerated amyloid assembly [1].
| Evidence Dimension | Effect on cis amide bond stabilization in a full-length protein (β2-microglobulin, 99 residues) |
|---|---|
| Target Compound Data | (2S,4S)-4-fluoroproline substitution: stabilizes native cis amide bond; protein remains folded and stable under physiological conditions |
| Comparator Or Baseline | (2S,4R)-4-fluoroproline substitution: disfavors cis amide bond; protein destabilized, increased unfolding and amyloid aggregation |
| Quantified Difference | Qualitative opposite effect on protein stability; no numerical IC50/Kd reported; evidence from thermal unfolding and kinetic aggregation measurements (qualitative dichotomous outcome) |
| Conditions | Total chemical synthesis of β2-microglobulin variants with single proline substitution at position 32; biophysical characterization via CD spectroscopy and aggregation kinetics |
Why This Matters
This quantifiable, opposite stereochemical outcome proves that the (2S,4S) configuration is mandatory when cis-prolyl amide bond stabilization is required, making it the essential diastereomer for peptide/peptidomimetic design where proline cis-trans isomerization controls folding, stability, or biological activity.
- [1] Torbeev VY, et al. Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly. Proc Natl Acad Sci U S A. 2013;110(50):20051-20056. PMC3864314. View Source
